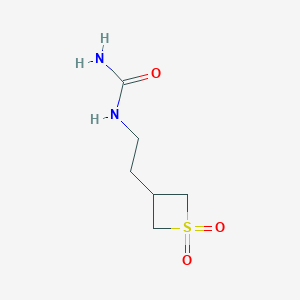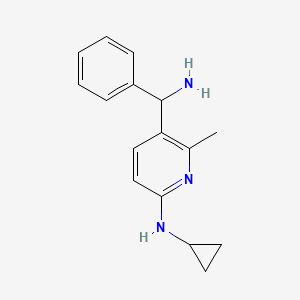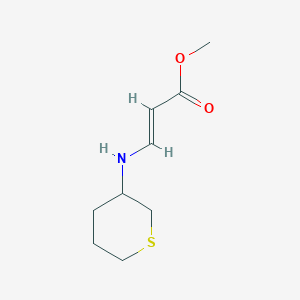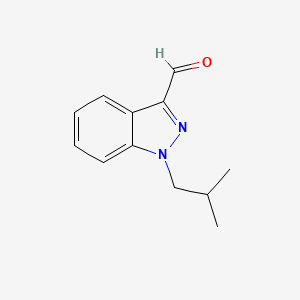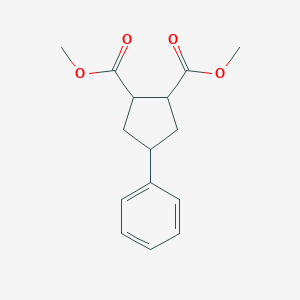
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. This compound is characterized by the presence of two ester groups attached to a cyclopentane ring, which is further substituted with a phenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid such as tantalum (V) trichloride (TaCl5) in 1,2-dichloroethane at room temperature. The reaction proceeds through a ring-opening mechanism, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-phenylcyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-phenylcyclopentane-1,2-dimethanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl4-phenylcyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also play a role in binding to aromatic sites on proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Uniqueness
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclopentane ring and the presence of both ester and phenyl groups
Propriétés
Numéro CAS |
1403764-70-4 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
dimethyl 4-phenylcyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18O4/c1-18-14(16)12-8-11(9-13(12)15(17)19-2)10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3 |
Clé InChI |
XMZAKLZWUABQKY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CC1C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




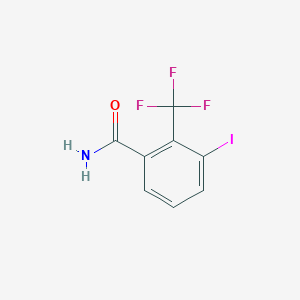
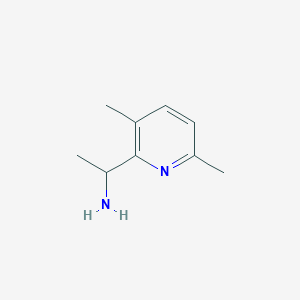
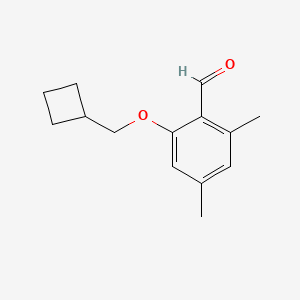

![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
